N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
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Overview
Description
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, also known as 2-FPM or 2F-PMA, is a novel psychoactive substance (NPS) that has been used as a recreational drug in recent years. It is a derivative of the stimulant phenethylamine and is structurally related to the amphetamine family of drugs. It has been reported to produce stimulant and hallucinogenic effects in users, and has been found to be an effective treatment for certain medical conditions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine involves the reaction of benzylamine, 2-fluoroacetophenone, and formaldehyde in the presence of a reducing agent and a catalyst.
Starting Materials
Benzylamine, 2-Fluoroacetophenone, Formaldehyde, Reducing agent, Catalyst
Reaction
1. Benzylamine is reacted with formaldehyde in the presence of a reducing agent and a catalyst to form N-benzylmethylamine., 2. 2-Fluoroacetophenone is added to the reaction mixture and the resulting mixture is heated under reflux., 3. The reaction mixture is cooled and the product, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, is isolated by filtration and recrystallization.
Scientific Research Applications
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been studied in a variety of scientific research applications. It has been found to have antidepressant and anxiolytic effects in animal models, and has been studied as a potential treatment for depression and anxiety. It has also been studied as a potential treatment for cocaine addiction and as a potential drug for the treatment of obesity. In addition, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been studied for its potential to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases.
Mechanism Of Action
The exact mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is not yet fully understood. However, it is believed to act as a reuptake inhibitor, blocking the reuptake of serotonin, norepinephrine, and dopamine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an increase in their activity. This is thought to be responsible for the antidepressant and anxiolytic effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine.
Biochemical And Physiological Effects
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, resulting in an increase in their activity. It has also been found to increase the release of norepinephrine, resulting in an increase in its activity. In addition, N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to increase the activity of the enzyme monoamine oxidase, resulting in an increase in the breakdown of serotonin and dopamine.
Advantages And Limitations For Lab Experiments
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has been found to be a useful tool in laboratory experiments due to its ability to act as a reuptake inhibitor. It has been found to be an effective tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. However, it is important to note that N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has some limitations. It has a relatively short duration of action, and its effects are not as long-lasting as those of other drugs. In addition, it is not as potent as other drugs, and its effects may be more subtle.
Future Directions
Further research is needed to fully understand the effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, as well as its potential therapeutic applications. Additional studies are needed to investigate the long-term effects of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine and its potential to be used as a treatment for various medical conditions. In addition, further research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for studying the effects of neurotransmitter reuptake inhibition on behavior and physiology. Finally, research is needed to explore the potential of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine as a tool for developing new drugs and therapies.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFWSUATJFROCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349601 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
CAS RN |
401-35-4 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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